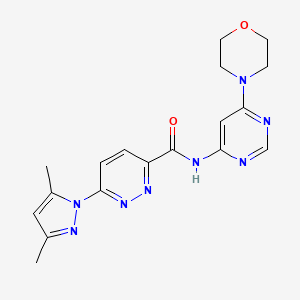

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a carboxamide linked to a 6-morpholinopyrimidine moiety. The pyridazine scaffold is known for its role in kinase inhibition, while the morpholine group enhances solubility and bioavailability. The 3,5-dimethylpyrazole substituent may contribute to hydrogen bonding and steric effects, influencing target binding . Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-12-9-13(2)26(24-12)16-4-3-14(22-23-16)18(27)21-15-10-17(20-11-19-15)25-5-7-28-8-6-25/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBAFABANYLPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=NC=N3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 283.35 g/mol. The structure includes a pyridazine core linked to a morpholinopyrimidine and a dimethylpyrazole moiety, which is believed to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly in the context of its potential as an anti-cancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.

- Induction of Apoptosis : It has been shown to activate caspases, which are crucial for the apoptotic pathway.

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Study on Leukemia Cells : A study demonstrated that a structurally related compound significantly inhibited the proliferation of K562 leukemia cells with an IC50 value of 10.5 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- In Vivo Studies : Animal models treated with similar pyrazole derivatives exhibited reduced tumor growth compared to controls, suggesting potential for therapeutic applications in oncology.

- Antimicrobial Activity : Beyond anticancer properties, some derivatives have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broader pharmacological profile.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It is believed to exert its effects by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, it has shown efficacy against various cancer cell lines in vitro, demonstrating significant cytotoxicity and the ability to induce apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for treating inflammatory diseases.

Case Study:

In an experimental model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Neurological Applications

Research indicates that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, which could be beneficial in treating neurodegenerative diseases.

Case Study:

In animal models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced neuroinflammation, indicating its promise as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogous pyridazine derivatives:

Pharmacological Implications

- Target Compound : The morpholine group likely improves water solubility, critical for oral bioavailability. The pyrazole and pyridazine moieties may engage in π-π stacking or hydrogen bonding with kinase targets (e.g., ALK or JAK inhibitors) .

- The triazole substituent could mimic adenine in ATP-binding pockets, enhancing kinase selectivity .

- Halogenated Derivatives () : Bromine and fluorine atoms increase lipophilicity, favoring blood-brain barrier penetration. However, halogens may elevate toxicity risks.

- Triazine-Isoxazole Hybrid () : The triazine core’s hydrogen-bonding capacity may improve solubility, while the isoxazole’s rigidity could reduce off-target interactions .

Physicochemical and Crystallographic Properties

- Crystallographic tools like SHELXL and WinGX () were likely used to refine these structures.

- Data Gaps : The triazine-isoxazole compound () lacks reported density, melting point, or solubility data, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.